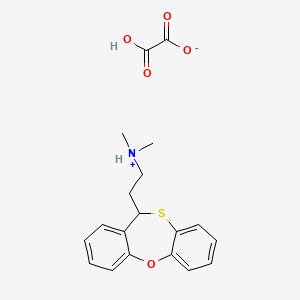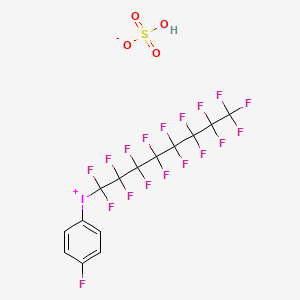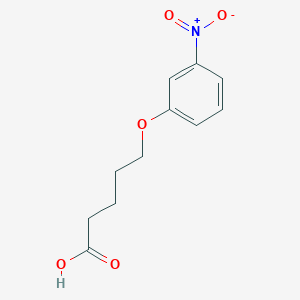
5-(3-Nitrophenoxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitrophenoxy)pentanoic acid is an organic compound characterized by a pentanoic acid backbone with a 3-nitrophenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenoxy)pentanoic acid typically involves the reaction of 3-nitrophenol with pentanoic acid derivatives. One common method is the esterification of 3-nitrophenol with pentanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the process is typically carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Nitrophenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols with sulfuric acid or p-toluenesulfonic acid as catalysts.
Major Products
Reduction: 5-(3-Aminophenoxy)pentanoic acid.
Substitution: Various substituted phenoxy pentanoic acids.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
5-(3-Nitrophenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(3-Nitrophenoxy)pentanoic acid exerts its effects is primarily through its interactions with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentenoic acids: Compounds with similar pentanoic acid backbones but different substituents.
Nitrophenoxy acids: Compounds with similar nitrophenoxy groups but different acid backbones.
Uniqueness
5-(3-Nitrophenoxy)pentanoic acid is unique due to the combination of its nitrophenoxy and pentanoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
87411-43-6 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
5-(3-nitrophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H13NO5/c13-11(14)6-1-2-7-17-10-5-3-4-9(8-10)12(15)16/h3-5,8H,1-2,6-7H2,(H,13,14) |
Clé InChI |
OSRLQSKIVWSUTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


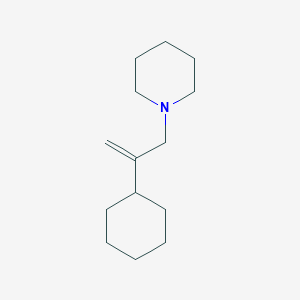
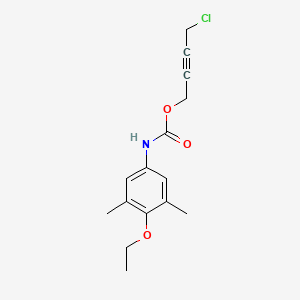
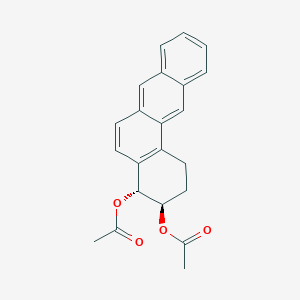
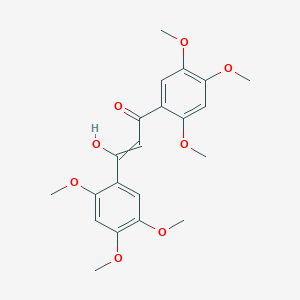
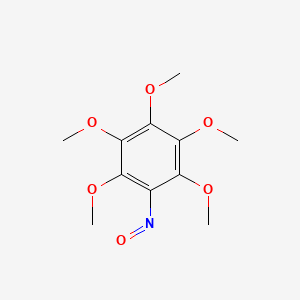
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
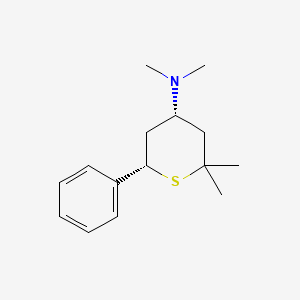
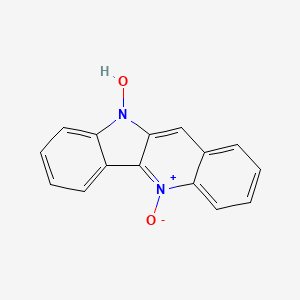
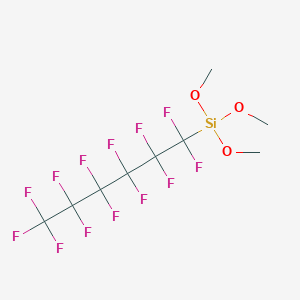

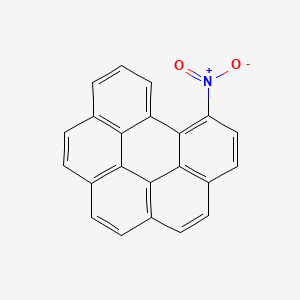
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
